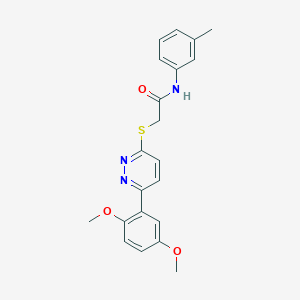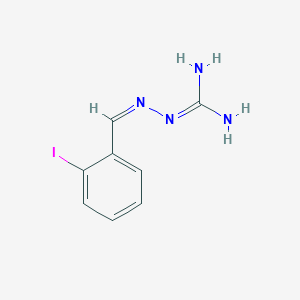![molecular formula C21H20N2O2 B2761239 2,2-diphenyl-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide CAS No. 946224-57-3](/img/structure/B2761239.png)
2,2-diphenyl-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-diphenyl-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide, also known as DPA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DPA belongs to the class of isoxazole derivatives and has been synthesized using various methods.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
Research has explored the synthesis and evaluation of derivatives with long alkyl side chains, including acetamide, isoxazolidine, and isoxazoline derivatives, as corrosion inhibitors. These compounds have shown promising inhibition efficiencies in protecting steel against corrosion in acidic and oil mediums, highlighting their potential as protective agents in various industrial applications (Yıldırım & Cetin, 2008).
Antitumor Activity
Another area of application involves the synthesis of new derivatives bearing different heterocyclic rings to evaluate their potential antitumor activity. Some compounds have demonstrated considerable anticancer activity against various cancer cell lines, suggesting their use in cancer therapy (Yurttaş, Tay, & Demirayak, 2015).
Quantum Mechanical Studies and Photovoltaic Efficiency
Derivatives have been synthesized and analyzed for their vibrational spectra, electronic properties, and potential use as photosensitizers in dye-sensitized solar cells (DSSCs). These studies indicate good light harvesting efficiency and free energy of electron injection, positioning these compounds as candidates for photovoltaic applications (Mary et al., 2020).
Synthesis and Characterization of Nanocatalysts
There has been significant interest in the synthesis of modafinil and its derivatives, starting with benzhydrol and thioglycolic acid. Novel heterogeneous chiral catalysts have been developed and characterized, showing great promise in the synthesis of these compounds with very good yield, opening pathways for the development of new drugs and materials (Taghizadeh, 2017).
Optoelectronic Properties and Nonlinear Optical Behaviors
The synthesis of novel malononitrile-modified acene derivatives has been explored for their optoelectronic properties and third-order nonlinear optical behaviors. These compounds exhibit strong blue light emission in diluted solutions and have shown promising optical nonlinear performance, making them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices (Zhai et al., 2018).
Mecanismo De Acción
Target of Action
Similar compounds have been found to exhibit anticancer properties, suggesting potential targets within cancer cells .
Mode of Action
It’s worth noting that similar compounds have been found to induce cell cycle arrest in the g2/m phase in breast cancer cells . This suggests that 2,2-diphenyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide may interact with its targets to disrupt normal cell cycle progression, leading to the death of cancer cells.
Biochemical Pathways
The induction of cell cycle arrest in the g2/m phase suggests that it may affect pathways related to cell cycle regulation .
Result of Action
Similar compounds have been found to exhibit potent cytotoxicity in both benign and metastatic breast cancer cells . This suggests that the compound may have a similar effect.
Propiedades
IUPAC Name |
2,2-diphenyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2/c24-20(22-21-17-13-7-8-14-18(17)23-25-21)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-6,9-12,19H,7-8,13-14H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKEOPMWOYFOJSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NOC(=C2C1)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-phenoxybenzamide](/img/structure/B2761156.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(furan-2-ylmethyl)oxalamide](/img/structure/B2761159.png)


![Spiro[2.3]hexane-5-carbonitrile](/img/structure/B2761162.png)
![2-[9-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2761164.png)
![7-fluoro-3-[(3-nitrobenzyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2761166.png)



![(2-chloro-6-fluorophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2761174.png)
![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2761177.png)
![(1S,5R)-Spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclopentane]-6-one](/img/structure/B2761179.png)